(S)-4-Aminopentanoic acid tfa
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Overview
Description
(S)-4-Aminopentanoic acid trifluoroacetic acid is a compound that combines the properties of (S)-4-aminopentanoic acid and trifluoroacetic acid. (S)-4-Aminopentanoic acid, also known as L-norvaline, is a non-proteinogenic amino acid, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminopentanoic acid trifluoroacetic acid typically involves the reaction of (S)-4-aminopentanoic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(S)-4-Aminopentanoic acid+Trifluoroacetic acid→(S)-4-Aminopentanoic acid trifluoroacetic acid
Industrial Production Methods: Industrial production of (S)-4-aminopentanoic acid trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve the desired purity and quality. The use of advanced techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Aminopentanoic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in (S)-4-aminopentanoic acid can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.
Scientific Research Applications
(S)-4-Aminopentanoic acid trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role in inhibiting arginase, an enzyme involved in the urea cycle.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-4-aminopentanoic acid trifluoroacetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of arginase, leading to increased levels of arginine. This inhibition can have various physiological effects, including the modulation of nitric oxide production and the regulation of blood pressure. The compound’s trifluoroacetic acid component enhances its stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
L-norvaline: A non-proteinogenic amino acid similar to (S)-4-aminopentanoic acid.
Trifluoroacetic acid: A strong organic acid used in various chemical reactions.
Comparison: (S)-4-Aminopentanoic acid trifluoroacetic acid is unique due to the combination of the properties of (S)-4-aminopentanoic acid and trifluoroacetic acid. This combination results in enhanced stability, reactivity, and potential biological activity compared to its individual components. The presence of trifluoroacetic acid also imparts unique chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4S)-4-aminopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-4(6)2-3-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKECLDRDMBJG-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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